

physical and chemical properties of Trt-Gly-OH

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An In-depth Technical Guide to N-(Trityl)glycine (**Trt-Gly-OH**)

Introduction

N-(Trityl)glycine, commonly abbreviated as **Trt-Gly-OH**, is a derivative of the amino acid glycine. It features a trityl (triphenylmethyl) group attached to the amino group, which serves as a crucial protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). The bulky and acid-labile nature of the trityl group provides effective protection of the N-terminus of glycine during peptide chain elongation, and it can be removed under mild acidic conditions that typically do not affect other acid-labile side-chain protecting groups or the peptide-resin linkage. This guide provides a detailed overview of the physical and chemical properties, experimental protocols, and applications of **Trt-Gly-OH** for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Trt-Gly-OH is a white to off-white crystalline or powdery solid.[1][2][3][4] Its core properties are summarized below.

Physicochemical Data



Property	Value	Source
Molecular Formula	C21H19NO2	[1][3][5]
Molecular Weight	317.38 g/mol	[6][7]
CAS Number	5893-05-0	[1][3][5]
Appearance	White to off-white powder or crystal	[1][2][3]
Melting Point	172-174 °C	[2][6]
Purity	≥ 98% (HPLC)	[3]

Solubility and Stability

Property	Description	Source
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, and Methanol.[1][2] Insoluble in water.[2]	[1][2]
Storage (Solid)	Store in a freezer under -20°C for long-term stability (up to 3 years).[1][2] Can be stored at 4°C for up to 2 years.[1]	[1][2]
Storage (In Solvent)	Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]	[1]
Stability	Relatively stable but may decompose under high temperatures or in the presence of strong oxidants.[2] The trityl group is highly sensitive to acidic conditions.	[2]

Reactivity and Applications



The primary application of **Trt-Gly-OH** is in peptide synthesis, where the trityl group serves as a temporary N α -protecting group.[3][4]

- Protection: The bulky trityl group effectively prevents unwanted reactions at the amino terminus of glycine during the coupling of subsequent amino acids in a peptide sequence.
- Acid Labile Deprotection: The key advantage of the trityl group is its lability under mild acidic conditions. It can be cleaved with dilute solutions of trifluoroacetic acid (TFA), often as low as 1% TFA in dichloromethane (DCM).[8] This orthogonality allows for its removal without affecting more robust protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bzl) ethers used for side-chain protection.[8]
- Improved Solubility: In some cases, N-tritylation can improve the solubility of amino acid derivatives in organic solvents used in peptide synthesis.[8][9]

Experimental Protocols

The following sections detail common experimental methodologies involving Trt-Gly-OH.

Synthesis of Trt-Gly-OH

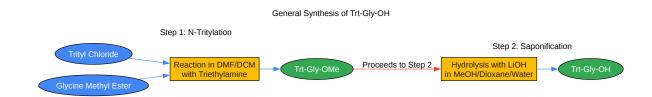
A general and widely used method for the preparation of N-trityl amino acids involves a twostep process: N-tritylation of the amino acid ester followed by saponification.[10][11]

Method: N-Tritylation of Glycine Methyl Ester followed by Saponification

- N-Tritylation:
 - Dissolve glycine methyl ester hydrochloride (1 equivalent) in dimethylformamide (DMF).
 - Cool the solution in an ice bath and add triethylamine (2 equivalents).
 - Add a solution of trityl chloride (1 equivalent) in dichloromethane (DCM) dropwise to the stirred mixture.
 - Allow the reaction to warm to room temperature and stir for 2-3 hours.



- Upon completion, the reaction mixture is typically worked up by extraction to isolate the Trt-Gly-OMe product.
- Saponification:
 - Dissolve the crude Trt-Gly-OMe in a mixture of methanol, dioxane, and water.
 - Add Lithium Hydroxide (LiOH) to the solution.
 - Stir the mixture at room temperature for approximately 3 hours, monitoring the hydrolysis
 of the methyl ester by techniques like Thin Layer Chromatography (TLC).[11]
 - After complete hydrolysis, acidify the mixture to precipitate the **Trt-Gly-OH** product.
 - The solid product is then collected by filtration, washed, and dried.



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Caption: Workflow for the synthesis of N-(Trityl)glycine.

Use in Solid-Phase Peptide Synthesis (SPPS)

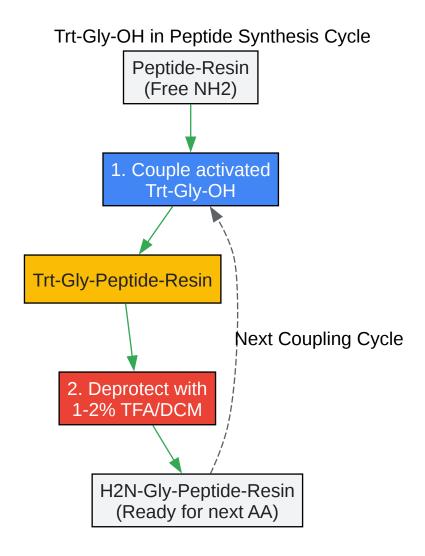
Trt-Gly-OH can be incorporated into a growing peptide chain on a solid support using standard coupling reagents. The trityl group is then removed to allow for the next coupling cycle.

Method: Coupling and Deprotection Cycle in Fmoc-SPPS

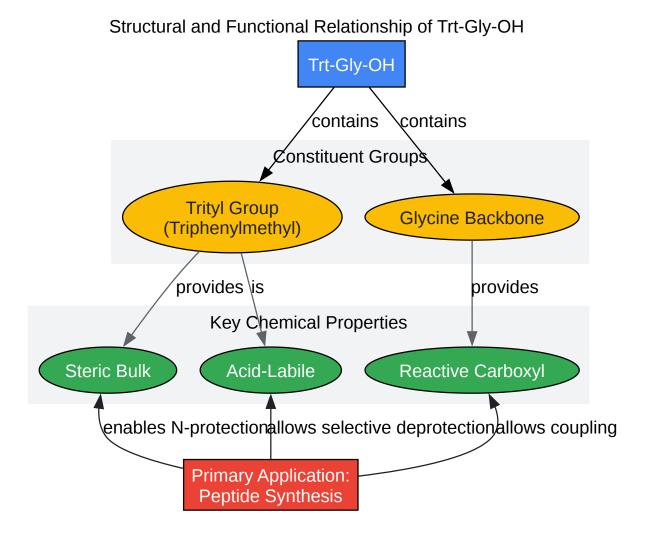


- Resin Preparation: Start with a pre-loaded resin (e.g., Wang or 2-Chlorotrityl resin) with the first amino acid attached, or an amine-functionalized resin for the attachment of the first amino acid. The Nα-Fmoc group of the resin-bound amino acid is removed with piperidine.
- · Coupling:
 - Activate Trt-Gly-OH (e.g., using HBTU/HATU and DIPEA in DMF).
 - Add the activated **Trt-Gly-OH** solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours.
 - Wash the resin thoroughly with DMF and DCM.
- Trityl Deprotection:
 - Treat the peptide-resin with a solution of 1-2% TFA in DCM, often with a scavenger like triisopropylsilane (TIS) (e.g., DCM/TFA/TIS 94:1:5).
 - Perform the deprotection for a short period (e.g., 3 x 2 minutes) to expose the free amino group of the newly added glycine.
 - Wash the resin with DCM and DMF to remove reagents and byproducts.
- Chain Elongation: Repeat the coupling and deprotection steps with the subsequent Fmocprotected amino acids.









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